5-Iodoisoquinolin-3(2H)-one
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Overview
Description
5-Iodoisoquinolin-3(2H)-one: is a chemical compound with the molecular formula C9H5INO. It belongs to the isoquinoline family and features an iodine atom substituted at the 5-position of the isoquinoline ring. The compound’s structure is shown below:
This compound
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Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 5-Iodoisoquinolin-3(2H)-one. One common method involves the iodination of isoquinoline derivatives using iodine and an oxidant. The reaction proceeds via electrophilic aromatic substitution. Here’s a simplified representation of the synthetic route:
- Isoquinoline → Iodination (I2, oxidant) → 5-Iodoisoquinoline
- 5-Iodoisoquinoline → Oxidation (e.g., NaIO4) → this compound
Industrial Production:
Industrial-scale production methods typically involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be widely available.
Chemical Reactions Analysis
5-Iodoisoquinolin-3(2H)-one can undergo various chemical reactions:
Oxidation: The iodine atom can be further oxidized to form other functional groups.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Common reagents and conditions:
- Iodination: I2, oxidants (e.g., H2O2, NaIO4)
- Reduction: Catalytic hydrogenation (e.g., Pd/C)
- Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- This compound itself
- Reduced derivatives (alcohols)
- Substituted derivatives (e.g., amines)
Scientific Research Applications
5-Iodoisoquinolin-3(2H)-one finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities (e.g., as enzyme inhibitors).
Medicine: May have therapeutic applications (e.g., anticancer agents).
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which 5-Iodoisoquinolin-3(2H)-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 5-Iodoisoquinolin-3(2H)-one is unique due to its iodine substitution pattern, similar compounds include other isoquinolines and their derivatives. Notable examples include 5-chloroisoquinoline, 5-bromoisoquinoline, and 5-methylisoquinoline.
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-iodo-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) |
InChI Key |
PYDIPIJLTVGWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)I |
Origin of Product |
United States |
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